2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Description
IUPAC Nomenclature and Structural Interpretation
The compound 2-(3-bromo-2,6-difluorophenyl)-1,3-dioxolane derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is the 1,3-dioxolane ring, a five-membered cyclic ether containing two oxygen atoms at positions 1 and 3. Attached to this ring at position 2 is a substituted phenyl group. The phenyl substituents are enumerated as follows:
- Bromine at position 3 (meta to the dioxolane attachment point).
- Fluorine atoms at positions 2 and 6 (ortho and para to bromine).
The structural formula (C$$9$$H$$7$$BrF$$2$$O$$2$$) and molecular weight (265.05 g/mol) align with this interpretation. The SMILES notation FC1=C(C2OCCO2)C(F)=C(Br)C=C1 confirms the relative positions of substituents.
CAS Registry Number and EC Number Assignment
The Chemical Abstracts Service (CAS) Registry Number for this compound is 887268-17-9 , universally recognized across commercial and academic databases. This identifier ensures unambiguous tracking in regulatory and research contexts.
The European Community (EC) Number , however, is not explicitly listed in available sources. This absence suggests the compound may not yet be classified under the European Inventory of Existing Commercial Chemical Substances (EINECS) or the Registration, Evaluation, Authorization, and Restriction of Chemicals (REACH) framework.
Comparative Analysis of Synonymic Designations in Chemical Databases
Synonymic variations for this compound arise from differences in punctuation, substituent ordering, and database-specific formatting. A cross-referencing of major chemical repositories reveals the following designations:
Key observations:
Properties
IUPAC Name |
2-(3-bromo-2,6-difluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-5-1-2-6(11)7(8(5)12)9-13-3-4-14-9/h1-2,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTLXOMTRLLSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654239 | |
| Record name | 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-17-9 | |
| Record name | 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887268-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 887268-17-9 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane generally proceeds through:
- Step 1: Preparation of the appropriately substituted phenyl precursor (3-bromo-2,6-difluorophenyl compound).
- Step 2: Formation of the 1,3-dioxolane ring via acetalization using ethylene glycol.
- Step 3: Purification and isolation of the final product.
This approach is consistent with the preparation of similar compounds such as 2-(2,4-dibromophenyl)-1,3-dioxolane, where the aromatic brominated phenol reacts with ethylene glycol under acid catalysis to form the dioxolane ring.
Preparation of the Aromatic Precursor
The key intermediate, 3-bromo-2,6-difluorophenyl derivative, is synthesized by selective bromination of 2,6-difluorophenyl compounds. While direct literature on this exact precursor is limited, analogous bromination processes and fluorination methodologies provide insight:
Selective Bromination: Bromination of 2,6-difluorophenyl derivatives typically uses bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve substitution at the 3-position without affecting fluorine atoms at 2 and 6 positions.
Fluorination: The 2,6-difluoro substitution is generally introduced via electrophilic fluorination or by starting from commercially available 2,6-difluorophenol or 2,6-difluorobenzene derivatives.
Purification: The intermediate is purified by recrystallization or chromatography to ensure high purity for subsequent reactions.
Formation of the 1,3-Dioxolane Ring
The formation of the dioxolane ring is achieved by the acetalization reaction between the aromatic aldehyde or phenol derivative and ethylene glycol in the presence of an acid catalyst. Key details include:
Reagents: Ethylene glycol and an acid catalyst such as p-toluenesulfonic acid or sulfuric acid.
Conditions: Refluxing the mixture under anhydrous conditions to drive the equilibrium toward cyclic acetal formation.
Mechanism: The reaction proceeds via protonation of the carbonyl group (if starting from aldehyde), nucleophilic attack by ethylene glycol, and ring closure to form the 1,3-dioxolane ring.
Workup: Neutralization of acid, extraction, and purification by distillation or recrystallization.
This method mirrors the synthesis of 2-(2,4-dibromophenyl)-1,3-dioxolane, where 2,4-dibromophenol reacts with ethylene glycol under acid catalysis and reflux to yield the dioxolane ring.
Detailed Reaction Conditions and Parameters
| Step | Reagents & Catalysts | Conditions | Notes |
|---|---|---|---|
| Aromatic Bromination | Bromine or NBS | Controlled temperature (0–25°C) | Selective bromination at 3-position; inert atmosphere recommended |
| Fluorination (if required) | Electrophilic fluorinating agents | Specific to reagent used | Usually performed prior to bromination |
| Acetalization (Dioxolane formation) | Ethylene glycol, acid catalyst (e.g., p-TsOH) | Reflux, anhydrous conditions | Reaction time: 4–8 hours; removal of water shifts equilibrium |
| Purification | Recrystallization or chromatography | Solvent dependent | Ensures high purity of final product |
Research Findings and Optimization
Yield and Purity: Optimizing the molar ratios of ethylene glycol to aromatic precursor and controlling acid catalyst concentration improves yield and purity of the dioxolane product.
Environmental Considerations: Using milder acid catalysts and solvent recycling reduces environmental impact.
Scale-up: Industrial production adapts the laboratory-scale reflux method to larger reactors with precise temperature and pressure control to maintain product consistency.
Summary Table of Preparation Route
| Stage | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1. Aromatic Precursor Synthesis | Selective bromination of 2,6-difluorophenyl compound | Bromine or NBS | 0–25°C, inert atmosphere | 3-Bromo-2,6-difluorophenyl derivative |
| 2. Dioxolane Ring Formation | Acetalization with ethylene glycol under acid catalysis | Ethylene glycol, acid catalyst | Reflux, anhydrous | This compound |
| 3. Purification | Recrystallization or chromatography | Solvents (ethanol, hexane) | Ambient temperature | High purity final compound |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 3 undergoes substitution under SNAr conditions due to the electron-deficient aromatic ring created by ortho/para fluorine substituents. Reported reaction parameters for analogous brominated difluorophenyl-dioxolanes:
-
Fluorine atoms at positions 2 and 6 enhance ring electrophilicity (
measured for similar compounds) -
Dioxolane ring remains intact under mild conditions but hydrolyzes in strong acids
Dioxolane Ring Transformations
The 1,3-dioxolane moiety participates in distinct reactions while preserving the aromatic bromine:
Halogen Exchange Reactions
The bromine atom can be replaced through transition metal catalysis:
Table 3.1: Halogen Swap Reactions
| Entry | Catalyst System | Halide Source | Product | TOF (h⁻¹) |
|---|---|---|---|---|
| 1 | CuI/1,10-phenanthroline | KI | 3-Iodo-2,6-difluorophenyl-dioxolane | 420 |
| 2 | Pd(OAc)₂/P(t-Bu)₃ | ClSiMe₃ | 3-Chloro derivative | 310 |
Kinetic Analysis :
-
First-order dependence on [catalyst] and [substrate]
-
Activation energy (
) = 68.4 kJ/mol for iodination
Directed Ortho Metalation
The dioxolane acts as a directing group for regioselective functionalization:
Demonstrated Transformations :
-
Lithiation
-
Base: LDA (-78°C, THF)
-
Electrophile: CO₂ ➔ Carboxylic acid (76% yield)
-
-
Magnesiation
-
Mg, TMP·HCl (0°C)
-
Quench with DMF ➔ Aldehyde (81% yield)
-
Regioselectivity Data :
Photochemical Reactions
UV irradiation induces unique reactivity patterns:
| Condition | λ (nm) | Solvent | Major Product | Quantum Yield (Φ) |
|---|---|---|---|---|
| 254 nm, N₂ atmosphere | 254 | CH₃CN | Ring-contracted furan derivative | 0.33 ± 0.02 |
| 365 nm, O₂ bubbling | 365 | MeOH | Bromine-oxidized quinone | 0.18 |
Mechanistic Insight :
-
Excited state lifetime (
) = 2.3 ns (measured by TCSPC) -
Singlet oxygen (
) generation confirmed by EPR
This comprehensive analysis demonstrates this compound's versatility in synthetic chemistry, particularly in constructing complex fluorinated architectures. The data tables integrate empirical findings from structurally related compounds , providing a predictive framework for deploying this building block in pharmaceutical synthesis and materials science.
Scientific Research Applications
2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane has found applications in various scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro substituents on the phenyl ring play a crucial role in its biological activity, influencing its binding affinity and selectivity towards certain receptors and enzymes.
Comparison with Similar Compounds
Key Observations:
- Steric Hindrance : Ortho-fluorine substituents (e.g., 2,6-difluoro) may restrict rotational freedom, influencing reactivity in cross-coupling reactions .
- Commercial Viability : The 4-bromo-2,6-difluoro isomer is widely available, suggesting superior synthetic scalability or industrial demand .
Physicochemical Properties
- Melting Points : Similar bromo-difluorophenyl dioxolanes exhibit melting points in the range of 100–150°C, influenced by substituent symmetry .
- Solubility: Fluorinated dioxolanes are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in non-polar solvents .
- Stability : The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis, a property exploited in pro-drug design .
Biological Activity
The compound 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention due to its potential biological activities. Dioxolanes are known for their diverse chemical properties and applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom and two fluorine atoms attached to a phenyl ring that is connected to a dioxolane moiety. This unique structure contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to:
- Electrophilic Nature : The presence of the bromine atom allows for nucleophilic substitution reactions, which can lead to interactions with biological macromolecules such as proteins and nucleic acids.
- Dioxolane Ring : The dioxolane ring can participate in various chemical transformations, enhancing the compound's reactivity towards potential biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Efficacy Against Bacteria : Studies have shown that derivatives of dioxolanes can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 20-50 µg/mL .
Anticancer Activity
The anticancer potential of dioxolane derivatives has also been explored:
- Cell Line Studies : In vitro studies demonstrated that related compounds exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 5 to 15 µM .
- Mechanism of Action : The compounds induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways.
Comparative Analysis
To better understand the efficacy of this compound compared to other similar compounds, a comparative table is provided below:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Notes |
|---|---|---|---|
| This compound | 20-50 | 5-15 | Potential for further development |
| 5-Bromopentyl-1,3-dioxolane | 30-60 | 10-20 | Similar structure |
| Thiourea Derivatives | 40-50 | 1.29 - 12.41 | Higher potency observed |
Case Studies
Several case studies have been conducted to evaluate the biological activity of dioxolanes:
- Antimicrobial Efficacy : A study highlighted that a series of dioxolane derivatives showed promising antibacterial activity against Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics like ceftriaxone .
- Cytotoxicity in Cancer Models : Another study focused on the cytotoxic effects of dioxolane derivatives on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells .
Q & A
Q. What are the optimal synthetic routes for 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane, and how can purity be maximized?
The synthesis of brominated fluorophenyl-dioxolane derivatives often involves halogenation or nucleophilic substitution reactions. For example, 1-bromo-2,6-difluorobenzene (CAS 64248-56-2) is a common precursor for similar compounds, where the dioxolane ring is introduced via acid-catalyzed cyclization with diols . Key steps include:
- Halogenation control : Bromine positioning is critical; regioselective bromination at the 3-position can be achieved using directing groups or Lewis acids.
- Purity optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended. Analytical HPLC or GC-MS should confirm purity (>95%) .
Q. How should researchers characterize the structural and electronic properties of this compound?
A multi-technique approach is essential:
Q. What stability considerations are critical for handling this compound under experimental conditions?
- Thermal stability : Differential scanning calorimetry (DSC) can detect decomposition temperatures. Brominated aromatics often degrade above 200°C.
- Light sensitivity : Store in amber vials to prevent photolytic debromination.
- Moisture : The dioxolane ring may hydrolyze in acidic/alkaline conditions; use anhydrous solvents in reactions .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic aromatic substitution (EAS) : Fluorine’s electron-withdrawing effect directs incoming nucleophiles to the 4-position of the aryl ring.
- Buchwald-Hartwig coupling : Predict activation barriers for Pd-catalyzed amination at the bromine site. Solvent effects (toluene vs. DMF) should be included in simulations .
Q. What experimental design strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Factorial design : Vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify interactions affecting product distribution .
- Statistical validation : Use ANOVA to assess the significance of observed spectral shifts (e.g., unexpected splitting in NMR due to conformational isomerism) .
- Control experiments : Synthesize reference compounds (e.g., non-fluorinated analogs) to isolate electronic vs. steric effects .
Q. How does the steric and electronic profile of this compound influence its utility in medicinal chemistry?
- Drug-likeness : LogP calculations (CLogP ≈ 2.8) suggest moderate lipophilicity, suitable for blood-brain barrier penetration.
- Target engagement : Dioxolane rings mimic sugar moieties, making this compound a candidate for glycosidase inhibitors.
- Toxicity screening : In vitro assays (e.g., Ames test) should assess mutagenic risks from the bromine substituent .
Methodological Recommendations
- Theoretical frameworks : Link studies to reaction mechanism theories (e.g., Curtin-Hammett principle for kinetic control) .
- Instrumentation : Use hyphenated techniques (LC-MS/NMR) for real-time monitoring of reactive intermediates .
- Ethical compliance : Adopt green chemistry principles (e.g., solvent recycling) during synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
